二棕榈油精

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

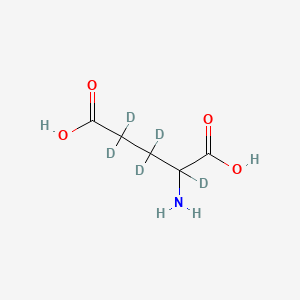

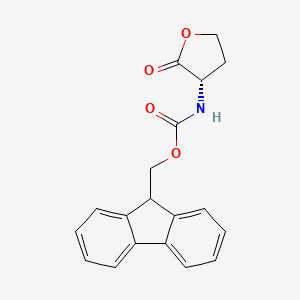

Dipalmitolein is a diacylglycerol that contains palmitoleic acid at two positions . It is a liquid with a molecular formula of C35H64O5 and a formula weight of 564.9 .

Synthesis Analysis

The synthesis of Dipalmitolein involves the enzyme diacylglycerol acyltransferase (RcDGAT) which is critical in catalyzing the terminal step in castor oil biosynthesis . The products of this biosynthesis contain two or three ricinoleoyl moieties .

Molecular Structure Analysis

The molecular formula of Dipalmitolein is C35H64O5 . It has a molecular weight of 564.88 . The structure contains a total of 103 bonds, including 39 non-H bonds, 4 multiple bonds, 32 rotatable bonds, 4 double bonds, 2 esters (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .

Physical And Chemical Properties Analysis

Dipalmitolein has a density of 0.9±0.1 g/cm³ . Its boiling point is 782.6±30.0 °C at 760 mmHg . The enthalpy of vaporization is 113.9±3.0 kJ/mol . The flash point is 292.9±24.6 °C . The index of refraction is 1.469 . The molar refractivity is 252.9±0.3 cm³ . It has 6 H bond acceptors, 0 H bond donors, 51 freely rotating bonds .

科学研究应用

Biochemical Research

Dipalmitolein is a type of diacylglycerol . Diacylglycerols are important in biochemical research, particularly in the study of lipid biochemistry . They are involved in various biological processes, including signal transduction and lipid metabolism.

Lipid Research

Dipalmitolein, like other glycerolipids, plays a significant role in lipid research . It can be used as a standard in lipidomics studies to understand the role of lipids in health and disease.

Pharmaceutical Development

Lipids like Dipalmitolein can be used in the development of pharmaceuticals . They can be used in drug delivery systems to improve the solubility and bioavailability of drugs.

安全和危害

属性

IUPAC Name |

[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCZIVACHUFMPO-VMNXYWKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dipalmitoleoylglycerol | |

Q & A

Q1: What are the potential benefits of Dipalmitolein in managing diabetes mellitus?

A1: Dipalmitolein exhibits α-glucosidase inhibitory activity. α-Glucosidase is an enzyme involved in the breakdown of carbohydrates into glucose in the small intestine. By inhibiting this enzyme, Dipalmitolein could potentially help regulate blood sugar levels, making it a potential therapeutic agent for managing diabetes mellitus [].

Q2: What is the mechanism of action for Dipalmitolein's α-glucosidase inhibitory activity?

A3: Dipalmitolein exhibits a mixed competitive inhibition against S. cerevisiae α-glucosidase with a KI value of 0.48 μM []. This suggests that Dipalmitolein can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's catalytic activity. Further studies are needed to fully elucidate the specific interactions between Dipalmitolein and the α-glucosidase enzyme.

Q3: What are the potential sources of Dipalmitolein for research and development?

A4: Dipalmitolein can be enzymatically produced from Lecithin using Lecithinase D []. Additionally, research has identified the internal organs of the sea cucumber Stichopus japonicas as a potential natural source of Dipalmitolein []. This finding suggests that marine organisms could be valuable sources for the discovery and development of novel bioactive compounds like Dipalmitolein.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-Amino-2-chloro-6-[[(2S,3S,4R,5R)-3-fluoro-4,5-dihydroxyoxan-2-yl]amino]pyrimidin-5-yl]formamide](/img/structure/B570456.png)

![Methyl 2-mercaptobenzo[D]thiazole-4-carboxylate](/img/structure/B570462.png)